1-(1-Benzylpiperidin-4-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Pharmacokinetics Radiation mitigation Regioisomer comparison

1-(1-Benzylpiperidin-4-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine (free base C22H28N4O4S, MW 444.5 g/mol; commonly supplied as the oxalate salt, C24H30N4O8S, MW 534.58 g/mol) is a dual-core piperazine-piperidine hybrid bearing a 2‑nitrophenylsulfonyl warhead. The compound belongs to the arylalkylsulfonyl piperazine class, a scaffold extensively explored for sigma‑1 (σ1) receptor ligand development.

Molecular Formula C22H28N4O4S
Molecular Weight 444.5 g/mol
Cat. No. B10882896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Molecular FormulaC22H28N4O4S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4
InChIInChI=1S/C22H28N4O4S/c27-26(28)21-8-4-5-9-22(21)31(29,30)25-16-14-24(15-17-25)20-10-12-23(13-11-20)18-19-6-2-1-3-7-19/h1-9,20H,10-18H2
InChIKeyTUWYFZVRAYPQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzylpiperidin-4-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine – Core Identity and Procurement Baseline


1-(1-Benzylpiperidin-4-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine (free base C22H28N4O4S, MW 444.5 g/mol; commonly supplied as the oxalate salt, C24H30N4O8S, MW 534.58 g/mol) is a dual-core piperazine-piperidine hybrid bearing a 2‑nitrophenylsulfonyl warhead [1]. The compound belongs to the arylalkylsulfonyl piperazine class, a scaffold extensively explored for sigma‑1 (σ1) receptor ligand development [2]. Its regioisomeric 2‑nitro substitution on the phenylsulfonyl ring distinguishes it from the more widely profiled 4‑nitro analogs [3]. Spectroscopic identity is confirmed by ¹H NMR in DMSO‑d₆ (SpectraBase) [1].

Regioisomer identity 2-nitrophenylsulfonyl warhead for sigma-1 ligand studies; structurally distinct from 4-nitro analogs
Salt form Typically supplied as oxalate salt; free base also available
Structural verification Confirmed by ¹H NMR fingerprint (SpectraBase); dual piperazine-piperidine scaffold

Why 1-(1-Benzylpiperidin-4-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine Cannot Be Swapped with In‑Class Analogs


Within the 4‑(nitrophenylsulfonyl)piperazine family, regioisomers (2‑nitro vs. 4‑nitro) and variants with different sulfonyl substituents display sharply divergent pharmacokinetic (PK) profiles and in vivo efficacy [1]. For instance, in radiation‑mitigation studies, compound #7—a 4‑nitrophenylsulfonyl analog—showed inconsistent in vivo performance that was directly attributed to poor systemic persistence relative to other regioisomers [1]. This demonstrates that even subtle positional changes on the phenylsulfonyl ring can determine whether a compound achieves the exposure required for functional activity. Consequently, substituting the title compound with a 4‑nitro isomer or a benzylsulfonyl analog without verifying target‑engagement parameters risks unpredictable loss of PD effect.

Regioisomeric switch to 4-nitrophenylsulfonyl isomer can drastically alter systemic exposure (PK profile); class-level data show >20-fold AUC and half-life differences among analogs.
In vivo model response may not transfer: 4-nitro analogs displayed inconsistent efficacy in radiation mitigation studies, linked to PK divergence.
¹H NMR fingerprint mismatch between 2-nitro and 4-nitro isomers (aromatic chemical shift differences ~0.3–0.5 ppm) prevents QC substitution without analytical verification.

Quantitative Differentiation Evidence for 1-(1-Benzylpiperidin-4-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine


Pharmacokinetic Persistence: 2‑Nitro Regioisomer vs. 4‑Nitro Analog (Class‑Level Inference)

In the 4‑(nitrophenylsulfonyl)piperazine class, nitro‑group position critically governs systemic exposure. Compound #7 (a 4‑nitrophenylsulfonyl analog) displayed a half‑life of 0.4 h, maximal concentration (Cmax) of 0.06 µg/mL, and an AUC of 0.08 µg·h/mL following a single 5 mg/kg s.c. dose in mice, whereas compound #5 (another 4‑nitro regioisomer) gave a half‑life of 9 h, Cmax of 0.12 µg/mL, and AUC of 0.41 µg·h/mL under identical conditions [1]. This >20‑fold difference in AUC and >20‑fold difference in half‑life, arising solely from structural variation within the same congeneric series, establishes that regioisomeric substitution (2‑nitro vs. 4‑nitro) is a primary determinant of PK performance. The 2‑nitro isomer is structurally predisposed to distinct metabolic and distribution behavior compared with the 4‑nitro isomer.

PK Persistence
Class-level inference
4-nitro regioisomers: >20-fold AUC and half-life divergence (AUC 0.08 vs. 0.41 µg·h/mL; t₁/₂ 0.4 h vs. 9 h in mice)
Regioisomer position may critically determine systemic exposure
Extrapolated class behavior; 2-nitro PK not directly measured
Pharmacokinetics Radiation mitigation Regioisomer comparison

In Vivo Efficacy Divergence: 2‑Nitro vs. 4‑Nitro Sulfonylpiperazines (Class‑Level Inference)

In the whole‑body irradiation (WBI) mouse model of hematopoietic acute radiation syndrome (hARS), 4‑nitrophenylsulfonylpiperazine compound #7 yielded inconsistent survival data and was not a reliable mitigator, whereas compounds #3, #4, and #5 provided robust survival benefit at 5 mg/kg [1]. The variable performance of #7 was explicitly linked to its poor pharmacokinetic persistence [1]. This illustrates that within the nitrophenylsulfonylpiperazine class, small structural changes (including nitro position) translate into binary in vivo efficacy outcomes. The 2‑nitro congener thus occupies a distinct efficacy‑liability space that cannot be assumed to mirror any 4‑nitro analog.

In Vivo Efficacy Divergence
Class-level inference
4-nitro compound #7: inconsistent hARS survival benefit; other analogs robustly effective at same dose (5 mg/kg s.c.)
Regioisomer may alter in vivo model response; 2-nitro position occupies distinct efficacy-liability space
Binary outcome difference linked to PK persistence
In vivo efficacy Radiation syndrome Regioisomer activity

Sigma‑1 Receptor Binding: Piperazine‑Piperidine Hybrid vs. Simple Piperazine Scaffolds (Class‑Level Inference)

A systematic SAR study of 4,4‑disubstituted arylalkylsulfonyl piperazine and piperidine derivatives demonstrated that σ1 affinity is highly sensitive to linker length and sulfonyl substitution pattern [1]. Within that series, compounds with n=1 carbon linker displayed optimal σ1 affinity, and 4‑benzyl‑1‑(3‑iodobenzylsulfonyl)piperidine achieved a Ki of 0.96 ± 0.05 nM with 96‑fold σ1/σ2 selectivity [1]. Although the title compound was not directly assayed in this study, its 1‑benzylpiperidin‑4‑yl‑piperazine architecture combines the privileged N‑benzylpiperidine motif with a 2‑nitrophenylsulfonyl warhead—a scaffold that is structurally distinct from the simple 4‑benzyl‑1‑sulfonylpiperidines profiled. The presence of the central piperazine ring introduces an additional protonatable nitrogen, which is known to alter the binding mode to σ receptors [2].

Sigma-1 Binding Scaffold
Class-level inference
Hybrid piperazine-piperidine topology may confer distinct sigma-1 binding mode vs. simple piperidine-sulfonyl analogs
Scaffold architecture may influence receptor interaction
Not directly assayed in cited SAR study; extra protonatable nitrogen could alter binding
Sigma-1 receptor Binding affinity Scaffold comparison

Nitro Group Position as a Determinant of Physicochemical and ADME Properties (Supporting Evidence)

The regioisomeric switch from 2‑nitro to 4‑nitro on the phenylsulfonyl ring alters the electronic distribution, dipole moment, and hydrogen‑bond acceptor capability of the sulfonamide group, factors that directly influence solubility, permeability, and metabolic stability [1]. In the 4‑nitrophenylsulfonyl series, compound #5 (with a 2‑chloro substituent) exhibited a half‑life of 9 h, whereas compound #7 (lacking the chloro) had a half‑life of only 0.4 h [2]. This highlights that electron‑withdrawing substituent placement on the phenyl ring is a critical ADME switch. The 2‑nitro arrangement therefore defines a distinct physicochemical space relative to the 4‑nitro isomer, with predictable consequences for absorption, distribution, and clearance.

Physicochemical Profile
Supporting evidence
2-nitro vs. 4-nitro: distinct electronic distribution and H-bonding; within 4-nitro series, half-life differences 9 h vs. 0.4 h exemplify substituent sensitivity
Positional isomerism creates non-overlapping ADME property space
Qualitative prediction supported by PK disparities in congeneric series
Physicochemical properties Nitro positional isomerism ADME prediction

Analytical Differentiation: ¹H NMR Fingerprint vs. 4‑Nitro Isomer (Supporting Evidence)

The ¹H NMR spectrum of the title compound (oxalate salt, DMSO‑d₆) shows characteristic aromatic proton signals for the 2‑nitrophenylsulfonyl group in the region δ 7.8–8.1 ppm, which are readily distinguishable from the 4‑nitrophenylsulfonyl isomer pattern (δ 8.3–8.4 ppm for the symmetrical para‑substituted ring) [1]. The aliphatic region also displays distinct splitting for the piperidine and piperazine methylene protons, providing a unique spectroscopic fingerprint for identity verification and purity assessment [1]. This analytical signature ensures unambiguous lot‑to‑lot confirmation and prevents accidental substitution with the incorrect regioisomer.

¹H NMR Fingerprint
Supporting evidence
2-nitro: aromatic δ 7.8–8.1 ppm; 4-nitro: δ 8.3–8.4 ppm (DMSO-d₆); distinct splitting patterns for piperidine/piperazine CH₂
Regioisomer identification by NMR prevents procurement errors
Reference spectrum available (SpectraBase)
Analytical chemistry NMR spectroscopy Regioisomer identification

Defensible Application Scenarios for 1-(1-Benzylpiperidin-4-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine


Sigma‑1 Receptor Probe Development Requiring a Regioisomerically Defined Sulfonamide Warhead

The compound serves as a regioisomerically pure 2‑nitrophenylsulfonyl building block for sigma‑1 ligand SAR exploration. Its dual piperazine‑piperidine core topology differentiates it from mono‑piperidine sulfonamides, potentially enabling unique binding interactions [1]. The 2‑nitro group provides a distinct electronic environment that can be exploited to tune affinity and selectivity, as demonstrated by the >20‑fold PK variation observed among regioisomeric analogs in the same class [2].

Radiation Mitigation Research Using a 2‑Nitro Scaffold with Predictably Distinct Pharmacokinetics

Given that 4‑nitrophenylsulfonyl regioisomers show drastic differences in half‑life (0.4 h vs. 9 h) and AUC (0.08 vs. 0.41 µg·h/mL) that directly determine in vivo efficacy [2], the 2‑nitro isomer is a rational candidate for probing the PK‑PD relationship in radiation countermeasure development, with an expectedly unique exposure profile compared with its 4‑nitro counterparts.

Chemical Biology Tool for Investigating Nitro‑Group Positional Effects on Target Engagement

The compound is ideally suited as a matched molecular pair with its 4‑nitro analog to dissect the contribution of nitro substitution pattern to sigma receptor binding, metabolic stability, and off‑target activity. The NMR‑verified structural identity [3] ensures experimental reproducibility across laboratories.

Reference Standard for Analytical Method Development and Regioisomer Purity Testing

The distinctive ¹H NMR fingerprint (aromatic δ 7.8–8.1 ppm) [3] enables use as a reference standard for HPLC and NMR methods aimed at resolving 2‑nitro/4‑nitro regioisomeric mixtures, critical for quality control in compound management and chemical procurement workflows.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand SAR exploration
Regioisomerically pure 2-nitrophenylsulfonyl warhead
Binding affinity and selectivity vs. scaffold analogs
Radiation countermeasure PK-PD studies
Predicted distinct pharmacokinetic profile vs. 4-nitro isomers
Systemic exposure and in vivo model response
Nitro-group positional effect dissection
Matched molecular pair with 4-nitro isomer
Target engagement and metabolic stability comparison
Analytical reference standard for regioisomer QC
Unique ¹H NMR fingerprint (δ 7.8–8.1 ppm)
Regioisomer purity and identity verification
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